Home > Products > Screening Compounds P27937 > N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide
N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide -

N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-6077596
CAS Number:
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potent and selective β(3) adrenergic receptor agonist. It exhibits an EC50 of 3.6 nM for human β(3) receptors and demonstrates >600-fold selectivity over β(1) and β(2) receptors. []

Relevance: While this compound shares the 3-pyridinyl and 4-(trifluoromethyl)phenyl moieties with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide, it notably differs in the central linker. Instead of a glycinamide core, it incorporates a substituted thiazole benzenesulfonamide. This difference highlights the exploration of diverse central linkers while maintaining specific pharmacophores. []

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It exhibits a unique metabolic profile, forming unusual glutamate conjugates through a reaction mediated by gamma-glutamyltranspeptidase (GGT). [, ]

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Following oral administration in rats, it undergoes metabolic conversion to release the active anti-inflammatory compound. []

Relevance: This compound is structurally related to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide through the presence of the 4-(trifluoromethyl)phenyl moiety. This shared feature suggests a potential exploration of isoxazole derivatives as analogs of the target compound, potentially impacting its physicochemical or pharmacological properties. []

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide

Compound Description: This molecule acts as a dihydroorotate dehydrogenase (DHODH) inhibitor. [] Its in vivo activity in rat and mouse models of delayed-type hypersensitivity correlates with its DHODH inhibitory potency. []

Relevance: The presence of the 4-(trifluoromethyl)phenyl group links this compound to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. The variation in the substitution pattern (3'-methyl instead of a direct attachment of the trifluoromethyl group) on the phenyl ring highlights the exploration of subtle modifications for optimizing activity and pharmacokinetic properties. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

Compound Description: AMG8562 functions as a transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike TRPV1 antagonists that induce hyperthermia, AMG8562 exhibits antihyperalgesic effects without causing hyperthermia in rats. []

Relevance: AMG8562 shares the 4-(trifluoromethyl)phenyl structural feature with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. This commonality points to the utilization of this moiety across different pharmacological targets, emphasizing its potential versatility in medicinal chemistry. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] It demonstrates significant weight-loss efficacy in diet-induced obese mice and a favorable off-target profile. []

Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. The tosylate salt of this molecule exhibits improved physical properties compared to the free base form. []

Relevance: The inclusion of a 3-(trifluoromethyl)phenyl group connects this compound to N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide, despite differences in the core structure. This comparison highlights the exploration of isomeric variations of the trifluoromethylphenyl moiety in drug discovery. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances choline-evoked Ca2+ influx and improves sensory gating in animal models. []

Relevance: Although structurally distinct, JNJ-1930942 shares the 3-(trifluoromethyl)phenyl substituent with N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide. The presence of this group in compounds targeting different receptors suggests its potential role in influencing pharmacokinetic properties or binding interactions. []

Properties

Product Name

N~2~-(methylsulfonyl)-N~1~-3-pyridinyl-N~2~-[4-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide

Molecular Formula

C15H14F3N3O3S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C15H14F3N3O3S/c1-25(23,24)21(10-14(22)20-12-3-2-8-19-9-12)13-6-4-11(5-7-13)15(16,17)18/h2-9H,10H2,1H3,(H,20,22)

InChI Key

MLDBFJJWHIBMIQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.